2-(Quinolin-2-yloxy)acetic acid
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Overview
Description
2-(Quinolin-2-yloxy)acetic acid is an organic compound that features a quinoline moiety linked to an acetic acid group through an ether linkage. This compound is known for its diverse range of biological and pharmaceutical activities, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yloxy)acetic acid typically involves the reaction of quinoline derivatives with chloroacetic acid or its esters. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Reaction with Chloroacetic Acid: Quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Quinolin-2-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yloxy)acetic acid involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the ether linkage.
Tetrahydroquinoline derivatives: Reduced form of the quinoline moiety.
Quinoline-8-yloxyacetic acid: Similar structure with the ether linkage at a different position.
Uniqueness
2-(Quinolin-2-yloxy)acetic acid is unique due to its specific ether linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with biological targets, making it a valuable compound in drug development and research.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-quinolin-2-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) |
InChI Key |
VBLMSFZRJXYEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCC(=O)O |
Origin of Product |
United States |
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